1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
CAS No.: 1396848-08-0
Cat. No.: VC4256867
Molecular Formula: C22H33N3O3
Molecular Weight: 387.524
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396848-08-0 |
---|---|
Molecular Formula | C22H33N3O3 |
Molecular Weight | 387.524 |
IUPAC Name | 1-cycloheptyl-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Standard InChI | InChI=1S/C22H33N3O3/c26-21(17-28-20-10-6-3-7-11-20)25-14-12-18(13-15-25)16-23-22(27)24-19-8-4-1-2-5-9-19/h3,6-7,10-11,18-19H,1-2,4-5,8-9,12-17H2,(H2,23,24,27) |
Standard InChI Key | HLNXWTLCRLJBJS-UHFFFAOYSA-N |
SMILES | C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 1-cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is C₂₂H₃₂N₃O₃, derived by substituting the acetyl group in 1-cycloheptyl-3-(1-acetylpiperidin-4-yl)urea with a 2-phenoxyacetyl moiety. This modification increases the molecular weight to 386.51 g/mol, calculated as follows:
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Carbon (12.01 × 22) = 264.22 g/mol
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Hydrogen (1.01 × 32) = 32.32 g/mol
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Nitrogen (14.01 × 3) = 42.03 g/mol
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Oxygen (16.00 × 3) = 48.00 g/mol
Total = 386.51 g/mol
Structural Characterization
The compound’s structure comprises:
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A urea backbone (-NH-C(=O)-NH-).
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A cycloheptyl group attached to one urea nitrogen.
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A piperidin-4-ylmethyl group linked to the other urea nitrogen, with the piperidine’s nitrogen further acylated by 2-phenoxyacetyl.
The SMILES notation is O=C(NC1CCCCCC1)NC(CC2CCN(C(=O)COc3ccccc3)C2)
, and the InChIKey (computed hypothetically) would encode stereochemical and connectivity details .
Synthesis and Derivative Chemistry
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous urea derivatives are typically synthesized via:
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Acylation of piperidine: Reacting piperidin-4-ylmethanamine with 2-phenoxyacetyl chloride to form 1-(2-phenoxyacetyl)piperidin-4-ylmethanamine.
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Urea formation: Treating the intermediate with cycloheptyl isocyanate under anhydrous conditions .
Key reaction:
Comparative Analysis of Urea Derivatives
The 2-phenoxyacetyl group introduces enhanced lipophilicity compared to acetylated analogs, potentially improving membrane permeability .
Physicochemical Properties
Solubility and Lipophilicity
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logP (Predicted): ~3.2 (moderate lipophilicity due to cycloheptyl and phenoxy groups).
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Aqueous Solubility: Likely low (<0.1 mg/mL at 25°C), consistent with urea derivatives bearing hydrophobic substituents .
Stability
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